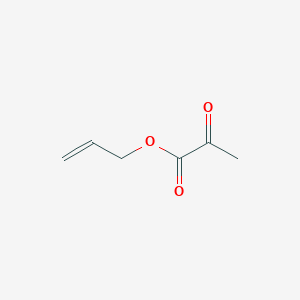
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a highly versatile chemical compound. Its unique structure allows for numerous applications, including drug discovery, material synthesis, and catalysis.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involve several stepsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound is used in various scientific research areas. Its unique structure allows for applications in drug discovery, where it can be used as a lead compound for developing new pharmaceuticals. In material synthesis, it can be used to create novel materials with specific properties. Additionally, it is used in catalysis, where it can act as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which can be harnessed for therapeutic or industrial purposes.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione stands out due to its unique structure and versatile applications. Similar compounds include other purine derivatives with different substituents, which may have different properties and applications.
Eigenschaften
Molekularformel |
C30H31N5O2 |
|---|---|
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
8-(3,3-diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C30H31N5O2/c1-34-27-26(28(36)33-30(34)37)35(21-11-14-22-12-5-2-6-13-22)29(32-27)31-20-19-25(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-10,12-13,15-18,25H,11,14,19-21H2,1H3,(H,31,32)(H,33,36,37) |
InChI-Schlüssel |
ULJXQUQLJUAXDF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)CCCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


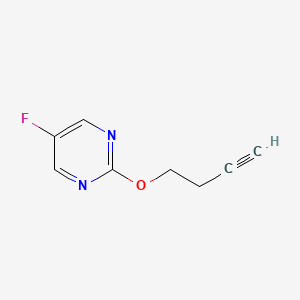
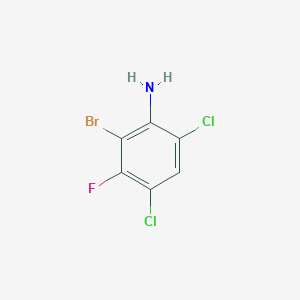
![3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)
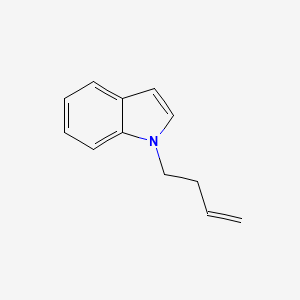

![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
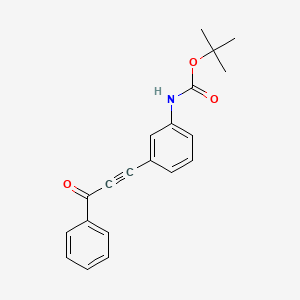
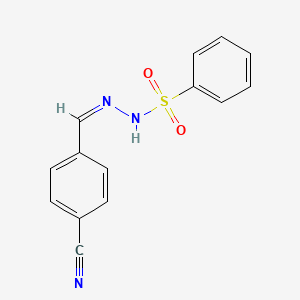

![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112716.png)
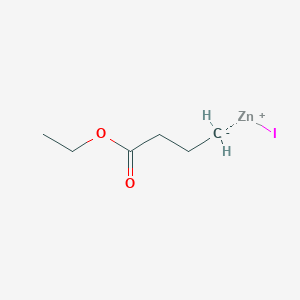
![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14112723.png)
